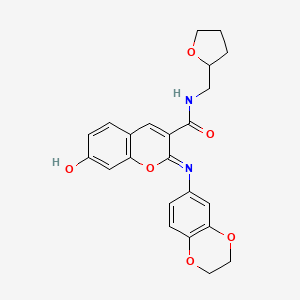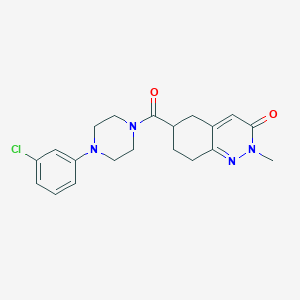![molecular formula C21H29N5O B2705788 1'-[1-(3,4-dimethylphenyl)-1H-1,2,3-triazole-4-carbonyl]-1,4'-bipiperidine CAS No. 1326819-81-1](/img/structure/B2705788.png)
1'-[1-(3,4-dimethylphenyl)-1H-1,2,3-triazole-4-carbonyl]-1,4'-bipiperidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,4’-bipiperidin-1’-yl[1-(3,4-dimethylphenyl)-1H-1,2,3-triazol-4-yl]methanone is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a triazole ring, a bipiperidine moiety, and a dimethylphenyl group, making it a versatile molecule for research and industrial applications.
科学的研究の応用
1,4’-bipiperidin-1’-yl[1-(3,4-dimethylphenyl)-1H-1,2,3-triazol-4-yl]methanone has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
将来の方向性
The future directions for this compound could involve further exploration of its potential biological activities and therapeutic applications, given the known activities of other bipiperidine and 1,2,3-triazole derivatives . Further studies could also focus on optimizing its synthesis and characterizing its physical and chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,4’-bipiperidin-1’-yl[1-(3,4-dimethylphenyl)-1H-1,2,3-triazol-4-yl]methanone typically involves a multi-step process. One common method includes the following steps:
Formation of the Triazole Ring: This can be achieved through a Huisgen 1,3-dipolar cycloaddition reaction between an azide and an alkyne in the presence of a copper(I) catalyst.
Attachment of the Bipiperidine Moiety: This step involves the reaction of the triazole intermediate with a bipiperidine derivative under suitable conditions, such as using a base like potassium carbonate in an aprotic solvent.
Introduction of the Dimethylphenyl Group: This can be done through a Friedel-Crafts acylation reaction, where the triazole-bipiperidine intermediate reacts with a dimethylbenzoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
1,4’-bipiperidin-1’-yl[1-(3,4-dimethylphenyl)-1H-1,2,3-triazol-4-yl]methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of specific functional groups.
Substitution: Nucleophilic substitution reactions can occur, especially at the triazole ring, using reagents like sodium hydride and alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium hydride in dimethylformamide (DMF) with alkyl halides.
Major Products Formed
Oxidation: Oxidized triazole derivatives.
Reduction: Reduced bipiperidine or triazole derivatives.
Substitution: Alkylated triazole derivatives.
作用機序
The mechanism of action of 1,4’-bipiperidin-1’-yl[1-(3,4-dimethylphenyl)-1H-1,2,3-triazol-4-yl]methanone involves its interaction with specific molecular targets. The triazole ring can bind to metal ions or enzyme active sites, modulating their activity. The bipiperidine moiety may interact with receptors or ion channels, affecting their function. The dimethylphenyl group can enhance the compound’s binding affinity and specificity.
類似化合物との比較
1,4’-bipiperidin-1’-yl[1-(3,4-dimethylphenyl)-1H-1,2,3-triazol-4-yl]methanone can be compared with other similar compounds, such as:
1,4-disubstituted piperidines: These compounds share the bipiperidine moiety but may lack the triazole ring, resulting in different chemical and biological properties.
1,2,3-triazole derivatives: These compounds contain the triazole ring but may have different substituents, affecting their reactivity and applications.
Dimethylphenyl derivatives: These compounds feature the dimethylphenyl group but may not have the triazole or bipiperidine moieties, leading to variations in their activity and uses.
The uniqueness of 1,4’-bipiperidin-1’-yl[1-(3,4-dimethylphenyl)-1H-1,2,3-triazol-4-yl]methanone lies in its combination of these three distinct structural elements, providing a versatile platform for various scientific and industrial applications.
特性
IUPAC Name |
[1-(3,4-dimethylphenyl)triazol-4-yl]-(4-piperidin-1-ylpiperidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29N5O/c1-16-6-7-19(14-17(16)2)26-15-20(22-23-26)21(27)25-12-8-18(9-13-25)24-10-4-3-5-11-24/h6-7,14-15,18H,3-5,8-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUFNTHUBLICWEF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C=C(N=N2)C(=O)N3CCC(CC3)N4CCCCC4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
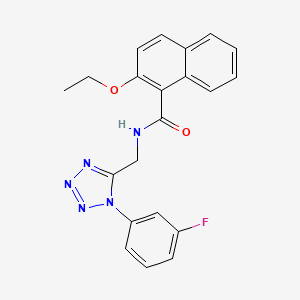
![2-((6-(2-methylbenzyl)-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)-N-phenylacetamide](/img/structure/B2705709.png)
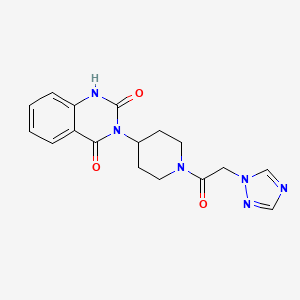
![6-fluoro-3-(1-(2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetyl)piperidin-4-yl)quinazoline-2,4(1H,3H)-dione](/img/structure/B2705715.png)

![N'-[2-(methylsulfanyl)phenyl]-N-{2-[2-(thiophen-2-yl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}ethanediamide](/img/structure/B2705718.png)
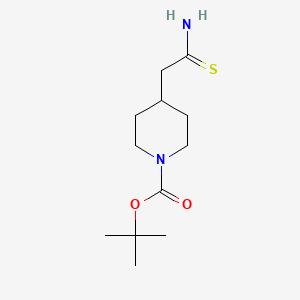
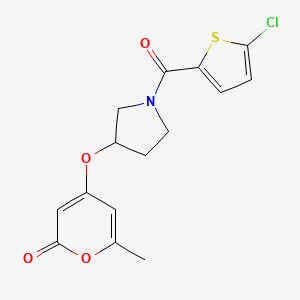
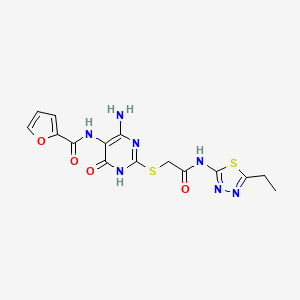
![2-chloro-N-{[2-(piperidine-1-sulfonyl)phenyl]methyl}acetamide](/img/structure/B2705722.png)
![3-methyl-N-{5-[({[2-(trifluoromethyl)phenyl]carbamoyl}methyl)sulfanyl]-1,3,4-thiadiazol-2-yl}benzamide](/img/structure/B2705724.png)
